molecular formula C8H5Cl2N B1664011 2,4-Dichlorophenylacetonitrile CAS No. 6306-60-1

2,4-Dichlorophenylacetonitrile

Cat. No. B1664011
CAS RN: 6306-60-1
M. Wt: 186.03 g/mol
InChI Key: VJARIBGMDPJLCL-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetonitrile, also known as 2,4-Dichlorobenzyl cyanide, is a chemical compound with the linear formula Cl2C6H3CH2CN . It has a molecular weight of 186.04 .


Synthesis Analysis

2,4-Dichlorophenylacetonitrile can be synthesized in high yield at ambient conditions from 2,4-dichlorophenylacetonitrile, using gaseous methylnitrite . This compound was used in the synthesis of 2,4-dichloromandelic acid .


Molecular Structure Analysis

The compound adopts a non-planar, trans-anti configuration with the value of the dihedral angle between the cyanoxime and dichlorophenyl planes equal to 50.61° .


Chemical Reactions Analysis

2,4-Dichlorophenylacetonitrile has significance in its possible application in cancer chemotherapy treatments since it acts as an inhibitor of the human carbonic reductase . This enzyme decreases the effectiveness of anthracycline drug treatment of some types of cancer .


Physical And Chemical Properties Analysis

2,4-Dichlorophenylacetonitrile is a solid substance with an odorless smell . It has a melting point range of 58-61 °C . The flash point is 176 °C or 348.8 °F .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-(2,4-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJARIBGMDPJLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041185
Record name (2,4-Dichlorophenyl)acetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID6041185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenylacetonitrile

CAS RN

6306-60-1
Record name 2,4-Dichlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dichlorophenylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzyl cyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name (2,4-Dichlorophenyl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichlorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
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Record name 2,4-DICHLOROPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
D Zhang, W Chu, Y Yu, SW Krasner… - … & Technology Letters, 2018 - ACS Publications
2-Chlorophenylacetonitrile (2-CPAN) and 3,4-dichlorophenylacetonitrile (3,4-DCPAN), representatives of a new class of nitrogenous aromatic disinfection byproducts, were first …
Number of citations: 57 pubs.acs.org
D Zhang, T Bond, SW Krasner, W Chu, Y Pan, B Xu… - Chemosphere, 2019 - Elsevier
Two chlorophenylacetonitriles (CPANs) (2-chloro- and 3,4-dichlorophenylacetonitrile), representatives of an emerging class of aromatic nitrogenous disinfection byproducts, were …
Number of citations: 33 www.sciencedirect.com
M Hilton, N Gerasimchuk, S Silchenko… - Journal of Chemical …, 2013 - Springer
The compound 2,4-dichlorophenylcyanoxime (later H(2,4-diCl-PhCO)) has significance in its possible application in cancer chemotherapy treatments since it acts as an inhibitor of the …
Number of citations: 4 link.springer.com
RN CASTLE, A ALDOUS… - The Journal of Organic …, 1956 - ACS Publications
In previous papers we have reported the reaction of 4-chlorocinnoline with variously substituted acetonitriles. 1· 2 In order to extend the data to other ring systems we now report the …
Number of citations: 2 pubs.acs.org
L He, PJ Gilligan, R Zaczek, LW Fitzgerald… - Journal of medicinal …, 2000 - ACS Publications
Structure−activity studies in the pyrazolo[1,5-a]-1,3,5-triazine series led to the discovery that compound 11i (DMP696) is a potent hCRF 1 receptor antagonist (K i = 1.7 nM vs 7.5 nM for α…
Number of citations: 148 pubs.acs.org
PB Russell, GH Hitchings - Journal of the American Chemical …, 1951 - ACS Publications
The attempted condensation of guanidine with-aryl-a-formyl or/3-ketoesters to give 2-amino-4-hydroxypyrimidines (derived as intermediates for the corresponding diaminopyrimidines) …
Number of citations: 129 pubs.acs.org
OA Attanasi, Z Liao, A McKillop… - Journal of the …, 1993 - pubs.rsc.org
1-Amino- and 1,2-diamino-pyrrole derivatives are obtained in high yield by reaction of conjugated azoalkenes with ketones and cyanides containing methylene groups further activated …
Number of citations: 9 pubs.rsc.org
J Heeres, LJJ Backx, J Van Cutsem - Journal of Medicinal …, 1977 - ACS Publications
Methods. The title compounds were tested against a large number of microorganisms according to the proce-dure described by Godefroi et al. 2 Preliminary in vitro experiments were …
Number of citations: 15 pubs.acs.org
JP Duffy, EM Harrington, FG Salituro… - ACS Medicinal …, 2011 - ACS Publications
The synthesis of novel, selective, orally active 2,5-disubstituted 6H-pyrimido[1,6-b]pyridazin-6-one p38α inhibitors is described. Application of structural information from enzyme–ligand …
Number of citations: 83 pubs.acs.org
W Reeve, PE Pickert - Journal of the American Chemical Society, 1957 - ACS Publications
-Methoxyphenylacetic acid has been demon-strated to have pronounced physiological activity in many dicotyledonous plants, and it is unusual in its ability to be translocated downward …
Number of citations: 19 pubs.acs.org

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